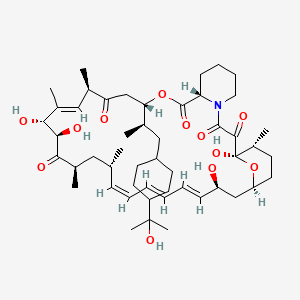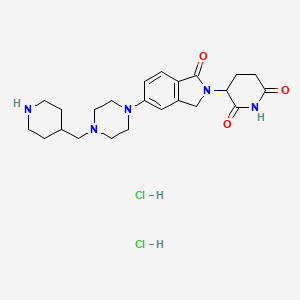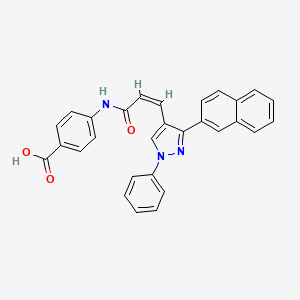
Bcl-2-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcl-2-IN-17 is a compound known for its role as an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of apoptosis, the process of programmed cell death, and is often overexpressed in various types of cancer, providing protection to cancer cells from apoptosis. This compound is used in scientific research to study diseases associated with Bcl-2 anti-apoptotic proteins .
Méthodes De Préparation
The synthesis of Bcl-2-IN-17 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((4-(((1r,4r)-4-hydroxy-4-methylcyclohexyl)methyl)amino)-3-nitrophenyl)sulfonyl)-4-(2-((S)-2-(2-isopropylphenyl)pyrrolidin-1-yl)-7-azaspiro[3.5]nonan-7-yl)benzamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Analyse Des Réactions Chimiques
Bcl-2-IN-17 undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are typically derivatives of the original compound, which may have different biological activities. For example, the reaction of this compound with other compounds can lead to the formation of new inhibitors with enhanced potency or selectivity .
Applications De Recherche Scientifique
Bcl-2-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between Bcl-2 and other proteins, as well as to develop new inhibitors with improved properties. In biology, this compound is used to investigate the role of Bcl-2 in apoptosis and to identify potential therapeutic targets for cancer treatment. In medicine, it is used in preclinical studies to evaluate its efficacy as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of Bcl-2-IN-17 involves its binding to the Bcl-2 protein, thereby inhibiting its anti-apoptotic function. Bcl-2 normally binds to and sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic process. By inhibiting Bcl-2, this compound allows these pro-apoptotic proteins to activate the apoptotic pathway, leading to cell death. This mechanism is particularly effective in cancer cells, where Bcl-2 is often overexpressed and contributes to the resistance to conventional therapies .
Comparaison Avec Des Composés Similaires
Bcl-2-IN-17 is part of a class of compounds known as BH3 mimetics, which mimic the activity of the BH3-only proteins that naturally inhibit Bcl-2. Similar compounds include venetoclax, navitoclax, and ABT-199. These compounds also target Bcl-2 and related proteins, but they may differ in their selectivity, potency, and pharmacokinetic properties. For example, venetoclax is highly selective for Bcl-2 and has been approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia . This compound is unique in its specific chemical structure and its potential for use in various research applications.
Similar Compounds
- Venetoclax
- Navitoclax
- ABT-199
- Epigallocatechin gallate
- Curcumin
This compound stands out due to its specific inhibitory activity and its potential for use in a wide range of scientific research applications.
Propriétés
Formule moléculaire |
C29H21N3O3 |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
4-[[(Z)-3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C29H21N3O3/c33-27(30-25-15-12-21(13-16-25)29(34)35)17-14-24-19-32(26-8-2-1-3-9-26)31-28(24)23-11-10-20-6-4-5-7-22(20)18-23/h1-19H,(H,30,33)(H,34,35)/b17-14- |
Clé InChI |
WBNVRLJYZZLWQA-VKAVYKQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)/C=C\C(=O)NC5=CC=C(C=C5)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=CC(=O)NC5=CC=C(C=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




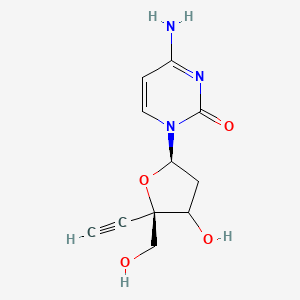
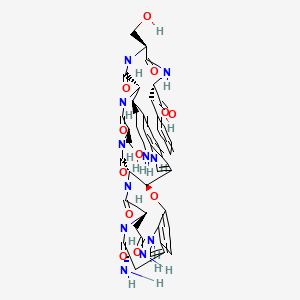
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)




